molecular formula C21H21ClN4O B2453901 (2E)-3-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 881558-29-8

(2E)-3-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No. B2453901
CAS RN: 881558-29-8
M. Wt: 380.88
InChI Key: WKOSZVVGXZCQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a cyanopropenamide derivative that has been studied for its ability to interact with various biological targets, including receptors and enzymes. In

Scientific Research Applications

Molecular Synthesis and Characterization

  • (2E)-3-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is utilized in the one-pot synthesis of β-enaminones, providing insights into their chemical features and molecular interactions. X-ray single crystal and Hirshfeld analysis, alongside Density Functional Theory (DFT) studies, help in understanding the electronic and spectroscopic properties of these systems (Barakat et al., 2020).

Intramolecular Cyclization

  • The compound is involved in intramolecular cyclization processes leading to the formation of various heterocyclic structures. This demonstrates its role in facilitating complex chemical transformations and expanding the chemical space for potential drug discovery and other applications (Danilyuk et al., 2016).

Biological Activity Studies

  • Research on similar compounds has revealed antifungal activities, indicating potential pharmaceutical applications. This insight into biological activities underscores the significance of structural analysis and biological testing in identifying promising therapeutic agents (Xu et al., 2006).

Molecular Docking and Biological Interactions

  • Studies involving molecular docking and analysis of binding interactions with human serum albumin (HSA) suggest the compound’s potential in biological systems. These investigations provide a foundation for understanding how such compounds interact at the molecular level, paving the way for the development of drugs and diagnostic agents (Murugesan et al., 2021).

properties

IUPAC Name

(E)-3-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-19-7-4-8-20(13-19)24-21(27)18(14-23)16-26-11-9-25(10-12-26)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,15H2,(H,24,27)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOSZVVGXZCQRN-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

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